3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluoro-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTDDJWRWZTWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. ias.ac.in For this compound, the analysis can proceed through several logical disconnections, as illustrated below.
Primary Disconnections:
C-O Bond Disconnection (Ether): The benzyloxy group can be disconnected via a C-O bond cleavage, a standard disconnection for ethers. This leads to a 3-hydroxy-2-chloro-6-fluorobenzoic acid derivative and a benzyl (B1604629) halide (e.g., benzyl bromide). This disconnection corresponds to a Williamson ether synthesis in the forward direction.
C-C Bond Disconnection (Carboxylic Acid): The carboxylic acid group can be disconnected from the aromatic ring. This suggests two primary forward strategies:
Carboxylation: This involves the reaction of an organometallic intermediate (Grignard or organolithium reagent) derived from 1-(benzyloxy)-2-chloro-6-fluorobenzene with carbon dioxide.
Oxidation: This route involves the oxidation of a precursor where the carboxyl group is replaced by an oxidizable functional group, such as a methyl group (in 3-(benzyloxy)-2-chloro-6-fluorotoluene) or a hydroxymethyl group. orgsyn.org
C-Halogen Bond Disconnections: The chloro and fluoro groups can be disconnected, suggesting electrophilic or nucleophilic aromatic substitution reactions at earlier stages of the synthesis. The timing and order of these halogen introductions are critical to achieve the desired substitution pattern due to their directing effects on subsequent reactions.
A plausible retrosynthetic tree could therefore identify a key intermediate such as 2-chloro-6-fluorophenol, which can be benzylated and subsequently carboxylated. Alternatively, a suitably substituted benzoic acid could be halogenated, although controlling the regioselectivity for introducing three different substituents ortho and meta to a carboxyl group can be challenging. acs.org
| Disconnection Type | Precursor 1 | Precursor 2 | Forward Reaction |
| C-O (Ether) | 3-Hydroxy-2-chloro-6-fluorobenzoic acid | Benzyl bromide | Williamson Ether Synthesis |
| C-C (Carboxylation) | 1-(Benzyloxy)-2-chloro-6-fluorobenzene | Carbon Dioxide | Grignard/Organolithium Carboxylation |
| C-C (Oxidation) | 3-(Benzyloxy)-2-chloro-6-fluorotoluene | Oxidizing Agent (e.g., KMnO4) | Side-chain Oxidation |
Classical and Modern Synthetic Approaches to this compound
Based on the retrosynthetic analysis, several synthetic pathways can be devised. The key challenges lie in the regioselective introduction of the chloro, fluoro, and benzyloxy groups around the benzoic acid core.
The introduction of chlorine and fluorine onto the benzene (B151609) ring requires careful selection of reagents and reaction conditions to ensure correct positioning.
Chlorination: Directed ortho-metalation can be a powerful tool for regioselective halogenation. For instance, a protected 3-benzyloxy-6-fluorobenzoic acid could potentially be chlorinated at the 2-position. Alternatively, starting with a phenol, such as 2-fluorophenol, allows for ortho-chlorination. One method involves reacting o-fluorophenol with a sulfonating agent, followed by a chlorinating agent like trichloroisocyanuric acid or N-chlorosuccinimide, and subsequent hydrolysis. google.com Another approach is the direct chlorination of o-fluorophenol with sodium hypochlorite. guidechem.com
Fluorination: Modern fluorination methods have expanded the toolkit for introducing fluorine into aromatic rings. While direct electrophilic fluorination can be challenging, nucleophilic aromatic substitution (SNAr) on a suitably activated precursor (e.g., with a nitro group) is a common strategy. For benzoic acid derivatives, decarboxylative fluorination using copper catalysis has emerged as a novel method. organic-chemistry.orgresearchgate.net However, a more classical approach would involve starting with a pre-fluorinated building block like 2-fluoroaniline (B146934) or 2-fluorophenol.
The benzyloxy group is typically introduced as a protecting group for a hydroxyl functionality via an etherification reaction.
Williamson Ether Synthesis: This is the most common and straightforward method. It involves the deprotonation of a phenolic precursor, such as methyl 3-hydroxy-2-chloro-6-fluorobenzoate, with a base (e.g., potassium carbonate, sodium hydride) followed by nucleophilic substitution with benzyl bromide or benzyl chloride. organic-chemistry.orgorgsyn.org The use of a mild base like silver(I) oxide (Ag₂O) can be advantageous when selective protection is required. organic-chemistry.org
Dehydrative Etherification: Modern methods include the catalytic dehydrative etherification of benzyl alcohols with phenols, which can be catalyzed by various transition metals or Lewis acids under milder conditions. rsc.orgnih.gov
Reductive Etherification: Carbonyl compounds can be converted to benzyl ethers in a one-pot reaction with triethylsilane and alkoxytrimethylsilane, catalyzed by iron(III) chloride. organic-chemistry.org
Several reliable methods exist for introducing a carboxylic acid group onto a substituted benzene ring.
Oxidation of an Alkyl Group: A common industrial method involves the oxidation of a methyl group on the aromatic ring using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. orgsyn.org For instance, 3-(benzyloxy)-2-chloro-6-fluorotoluene could be oxidized to form the target benzoic acid.
Carboxylation of Organometallic Reagents: This involves a two-step process. First, an aryl halide, such as 1-(benzyloxy)-2-chloro-6-fluorobromobenzene, is converted into an organolithium or Grignard reagent. This is then quenched with solid carbon dioxide (dry ice) followed by acidic workup to yield the carboxylic acid.
Hydrolysis of a Nitrile: The Sandmeyer reaction can be used to convert an amino group into a nitrile, which can then be hydrolyzed under acidic or basic conditions to the carboxylic acid. For example, 3-(benzyloxy)-2-chloro-6-fluoroaniline could be converted to the corresponding benzonitrile (B105546) and subsequently hydrolyzed.
The target molecule, this compound, is achiral. It does not possess any stereocenters or elements of planar or axial chirality. Therefore, considerations of stereoselective synthesis are not applicable to the preparation of this compound. The synthetic strategies can focus entirely on achieving the correct regiochemistry and yield without the need for enantioselective or diastereoselective steps.
Synthesis of Precursors and Intermediates for this compound
A practical synthesis of the target molecule would likely involve a multi-step sequence starting from a simpler, commercially available substituted benzene. A plausible route starts with 2-fluorophenol.
Proposed Synthetic Route for a Key Intermediate: 1-(Benzyloxy)-2-chloro-6-fluorobenzene
| Step | Reactant | Reagents and Conditions | Product | Reference |
| 1. Chlorination | 2-Fluorophenol | 1. Sulfonating agent (e.g., H₂SO₄) 2. Chlorinating agent (e.g., NCS) 3. Hydrolysis | 2-Chloro-6-fluorophenol | google.com |
| 2. Benzylation | 2-Chloro-6-fluorophenol | Benzyl bromide (BnBr), K₂CO₃, Acetone, Reflux | 1-(Benzyloxy)-2-chloro-6-fluorobenzene | organic-chemistry.orgorgsyn.org |
Subsequent Formation of the Carboxylic Acid:
The intermediate, 1-(benzyloxy)-2-chloro-6-fluorobenzene, can then be converted to the final product. A directed ortho-metalation followed by carboxylation would be a potential route.
| Step | Reactant | Reagents and Conditions | Product | Reference |
| 3. Carboxylation | 1-(Benzyloxy)-2-chloro-6-fluorobenzene | 1. n-BuLi or s-BuLi/TMEDA, THF, -78 °C 2. CO₂(s) 3. H₃O⁺ workup | This compound | acs.org |
This final step leverages the directing effect of the existing substituents to introduce the carboxyl group at the desired position. The benzyloxy group is an ortho-, para-director, and the fluorine and chlorine atoms are also ortho-, para-directors. Metalation is expected to occur at the most acidic proton, which is the position ortho to the fluorine atom and flanked by the benzyloxy and chloro groups.
Alternative Precursor Synthesis via Toluene Derivative:
An alternative pathway could involve the synthesis and subsequent oxidation of 3-(benzyloxy)-2-chloro-6-fluorotoluene.
| Step | Reactant | Reagents and Conditions | Product | Reference |
| 1. Nitration | 2-Chloro-6-fluorotoluene | HNO₃, H₂SO₄ | 2-Chloro-6-fluoro-3-nitrotoluene | General Nitration |
| 2. Reduction | 2-Chloro-6-fluoro-3-nitrotoluene | Fe, HCl or H₂, Pd/C | 3-Amino-2-chloro-6-fluorotoluene | General Reduction |
| 3. Diazotization/Hydrolysis | 3-Amino-2-chloro-6-fluorotoluene | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | 2-Chloro-6-fluoro-3-hydroxytoluene | Sandmeyer-type |
| 4. Benzylation | 2-Chloro-6-fluoro-3-hydroxytoluene | BnBr, K₂CO₃, Acetone | 3-(Benzyloxy)-2-chloro-6-fluorotoluene | organic-chemistry.orgorgsyn.org |
| 5. Oxidation | 3-(Benzyloxy)-2-chloro-6-fluorotoluene | KMnO₄, H₂O, Heat, then H₃O⁺ | This compound | orgsyn.org |
This route is longer but relies on classical and well-established reactions in organic synthesis. The choice of route would depend on the availability and cost of starting materials, as well as the desired scale of the synthesis.
Derivatization Strategies for this compound
The chemical architecture of this compound offers multiple sites for modification, including the carboxylic acid group, the aromatic ring, and the benzyloxy moiety. These sites can be selectively targeted to generate a diverse library of derivatives with tailored properties.
Esterification and Amidation Reactions
The carboxylic acid functionality is a prime target for derivatization through esterification and amidation reactions. These transformations are fundamental in altering the polarity, solubility, and pharmacokinetic profile of the parent compound.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. Acid-catalyzed esterification, often employing a strong acid catalyst such as sulfuric acid in the presence of an alcohol, is a common approach. For sterically hindered benzoic acids, alternative methods like reaction with triethyloxonium (B8711484) fluoroborate may be employed. researchgate.net The choice of alcohol dictates the nature of the resulting ester, allowing for the introduction of a wide range of alkyl and aryl groups.
| Reactant (Alcohol) | Catalyst/Reagents | Reaction Conditions | Product | Yield (%) |
| Methanol | H₂SO₄ | Reflux | Methyl 3-(benzyloxy)-2-chloro-6-fluorobenzoate | High |
| Ethanol | H₂SO₄ | Reflux | Ethyl 3-(benzyloxy)-2-chloro-6-fluorobenzoate | High |
| Benzyl alcohol | Montmorillonite (B579905) K10 | Solvent-free, Reflux | Benzyl 3-(benzyloxy)-2-chloro-6-fluorobenzoate | High ijstr.org |
Amidation: Amide derivatives are readily synthesized by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form the acid chloride) or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov This approach facilitates the formation of a diverse array of benzamides, which are prevalent scaffolds in medicinal chemistry.
| Reactant (Amine) | Coupling Reagent/Method | Reaction Conditions | Product | Yield (%) |
| Ammonia | SOCl₂, then NH₃ | Stepwise | 3-(Benzyloxy)-2-chloro-6-fluorobenzamide | Good |
| Aniline | DCC | Room Temperature | N-phenyl-3-(benzyloxy)-2-chloro-6-fluorobenzamide | Good |
| Piperidine | Acid Chloride Method | Basic conditions | (3-(Benzyloxy)-2-chloro-6-fluorophenyl)(piperidin-1-yl)methanone | Good |
Functionalization of the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents (chloro, fluoro, benzyloxy, and carboxyl groups) must be considered. The interplay of these groups governs the regioselectivity of further substitutions. Generally, the benzyloxy group is an ortho-, para-director and activating, while the chloro and fluoro groups are ortho-, para-directing but deactivating. The carboxylic acid group is a meta-director and deactivating.
Further functionalization can also be achieved through modern cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, can be employed to introduce new carbon-carbon bonds at positions activated by a halogen. nih.gov Additionally, catalytic C-H activation presents a powerful strategy for the direct functionalization of the aromatic ring, offering a more atom-economical approach. nih.govresearchgate.net
Transformations of the Benzyloxy Moiety
The benzyloxy group serves as a versatile handle for further molecular modifications. A key transformation is its cleavage to reveal a phenolic hydroxyl group. This debenzylation can be accomplished through several methods, with catalytic hydrogenation being one of the most common. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.
Synthesis of Conjugates and Prodrugs
The structural features of this compound make it an attractive scaffold for the development of conjugates and prodrugs. The carboxylic acid group provides a convenient attachment point for linking the molecule to other bioactive agents, polymers, or targeting moieties. nih.gov
For instance, the synthesis of antibody-drug conjugates (ADCs) often involves the use of linker molecules that can be attached to a carboxylic acid. nih.govsynmedchem.com this compound, or its derivatives, could potentially serve as such a linker or as part of the payload itself. The design of prodrugs often involves masking the carboxylic acid as an ester or an amide that can be cleaved in vivo to release the active parent drug. This strategy can be used to improve the pharmacokinetic properties of a compound.
Catalytic Applications in the Synthesis of this compound and its Derivatives
Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives. Transition metal catalysts, particularly palladium, are instrumental in cross-coupling reactions for the functionalization of the aromatic ring. nih.gov For instance, Suzuki-Miyaura, Heck, and Sonogashira couplings can be utilized to introduce aryl, vinyl, and alkynyl groups, respectively.
Ruthenium and rhodium catalysts have shown promise in directed C-H activation, allowing for the selective functionalization of C-H bonds ortho to the carboxylic acid group. researchgate.netmdpi.com This approach offers a more direct and atom-economical route to substituted benzoic acids compared to traditional methods that require pre-functionalization.
In the realm of esterification, solid acid catalysts like modified montmorillonite K10 offer a green alternative to traditional mineral acids, facilitating solvent-free reactions with high yields. ijstr.org
Green Chemistry Principles in Synthetic Routes of this compound
The application of green chemistry principles is increasingly important in the synthesis of fine chemicals like this compound and its derivatives. Key considerations include atom economy, the use of safer solvents, and the development of catalytic and energy-efficient processes. beilstein-journals.org
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a central tenet of green chemistry. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. Catalytic C-H activation and cross-coupling reactions can offer higher atom economy compared to classical multi-step synthetic sequences.
Green Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. The use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, is encouraged. researchgate.netnih.gov Solvent-free reactions, where possible, represent an ideal scenario from a green chemistry perspective. ijstr.org
Catalysis: Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a catalyst that can be recycled. The development of highly active and selective catalysts for the synthesis and derivatization of this compound is a key area of research.
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign.
Biological Activity and Mechanistic Studies in Vitro and in Silico
Structure-Activity Relationship (SAR) Studies of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR studies would involve the synthesis and biological testing of a series of related compounds to decipher the contribution of each functional group.
To evaluate the impact of the substituents on the biological profile of this compound, researchers would typically synthesize analogues with modifications at three key positions: the benzyloxy group, the chloro group, and the fluoro group. For instance, the size and electronic properties of the substituent on the benzyl (B1604629) ring could be varied to probe for interactions with a biological target. Similarly, replacing the chloro and fluoro atoms with other halogens or with hydrogen would reveal the importance of these atoms for activity. Studies on other substituted benzoic acids have shown that such modifications can dramatically alter biological activity.
The specific arrangement of substituents on the benzoic acid ring is critical for its interaction with biological targets. The biological activity of benzoic acid derivatives can be highly sensitive to the location of its functional groups. nih.govnih.gov An investigation into the positional isomers of this compound would involve moving the benzyloxy, chloro, and fluoro groups to other positions on the phenyl ring. This would help to determine the optimal spatial arrangement for binding to a specific receptor or enzyme active site. For example, studies on hydroxybenzoic acids have demonstrated that positional isomerism significantly affects their physicochemical and biological properties. ju.edu.jo
Enzyme Inhibition and Activation Studies
Many benzoic acid derivatives are known to act as enzyme inhibitors. To determine if this compound has any such activity, it would need to be screened against a panel of enzymes.
Based on the structural motifs present in this compound, it could be hypothesized to inhibit enzymes such as D-amino acid oxidase (DAAO) or Factor XIa. DAAO is a target for enhancing N-methyl-D-aspartate (NMDA) receptor function, while Factor XIa is a key enzyme in the coagulation cascade. To test these hypotheses, in vitro biochemical assays would be performed. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. A reduction in the reaction rate would indicate inhibition.
If a compound shows inhibitory activity in an initial screen, further kinetic studies are conducted to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies involve measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. The data is then used to calculate key parameters such as the inhibition constant (Ki), which quantifies the inhibitor's potency.
Receptor Binding and Signaling Pathway Modulation
In addition to enzyme inhibition, substituted benzoic acids can also exert their effects by binding to specific receptors and modulating their signaling pathways. To assess this, a series of receptor binding assays would be necessary. These assays use radiolabeled ligands that are known to bind to specific receptors. The ability of this compound to displace the radiolabeled ligand from the receptor is measured, and from this, its binding affinity (Ki or IC50) can be determined. If significant binding is observed, further studies would be conducted to determine if the compound acts as an agonist, antagonist, or inverse agonist and to elucidate its impact on downstream signaling pathways.
Ligand-Receptor Interaction Studies (e.g., PPARα agonists)
No publicly available studies were found that investigate the interaction of this compound with any biological receptors, including Peroxisome Proliferator-Activated Receptor alpha (PPARα). Research into its potential as a PPARα agonist has not been reported in the reviewed literature.
Investigation of Downstream Signaling Effects (In Vitro Cell-Based Assays)
There is no available information from in vitro cell-based assays detailing the downstream signaling effects of this compound. The impact of this compound on cellular pathways and molecular signaling cascades has not been documented in published research.
Molecular Docking and Ligand-Protein Interaction Modeling
Identification of Binding Sites and Key Interactions
No molecular docking or computational modeling studies have been published that identify the binding sites or key amino acid interactions of this compound with any protein targets.
Pharmacological Characterization (In Vitro Models)
Cellular Permeability and Efflux Mechanisms (In Vitro)
There is a lack of published data from in vitro models characterizing the cellular permeability of this compound. Furthermore, no studies were found that investigate its potential interaction with cellular efflux mechanisms.
Metabolic Stability in Microsomal Preparations (In Vitro)
The assessment of metabolic stability in liver microsomes is a fundamental in vitro assay in drug discovery. researchgate.net This experiment aims to determine the rate at which a compound is metabolized by the primary drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are highly concentrated in these subcellular fractions. researchgate.net The data generated from such studies, specifically the in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting the in vivo hepatic clearance of a compound. nuvisan.com
A typical microsomal stability assay involves incubating the test compound, such as this compound, with pooled liver microsomes from various species (e.g., human, rat, mouse) in the presence of a necessary cofactor, NADPH, which initiates the metabolic reactions. researchgate.net The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
The rate of disappearance of the compound allows for the calculation of the in vitro half-life and intrinsic clearance. A short half-life and high clearance value suggest that the compound is rapidly metabolized, which may indicate poor bioavailability and a short duration of action in vivo. Conversely, a long half-life and low clearance suggest greater metabolic stability.
Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Monkey | Data not available | Data not available |
Note: The data in this table is for illustrative purposes only to demonstrate a typical format for presenting metabolic stability results. No experimental data for this compound was found in the public domain.
Interactions with Cytochrome P450 Enzymes (In Vitro Inhibition/Induction)
Investigating the potential of a new chemical entity to inhibit or induce cytochrome P450 enzymes is a critical step in drug development to predict potential drug-drug interactions (DDIs). nih.govbiomolther.org
In Vitro Inhibition:
CYP inhibition assays are conducted to determine if a compound can block the metabolic activity of specific CYP isoforms. nih.gov Significant inhibition of a major CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially causing toxicity. biomolther.org
These assays typically involve incubating the test compound with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and the half-maximal inhibitory concentration (IC50) is determined. A low IC50 value indicates a potent inhibitor and a higher risk of clinically relevant DDIs.
Table 2: Illustrative In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | Data not available |
| CYP2C9 | Diclofenac | Data not available |
| CYP2C19 | S-Mephenytoin | Data not available |
| CYP2D6 | Dextromethorphan | Data not available |
| CYP3A4 | Midazolam | Data not available |
Note: The data in this table is for illustrative purposes only to demonstrate a typical format for presenting CYP inhibition results. No experimental data for this compound was found in the public domain.
In Vitro Induction:
CYP induction assays assess whether a compound can increase the expression of CYP enzymes. Induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. These studies are typically performed using cultured human hepatocytes, which are treated with the test compound for a period of time (e.g., 48-72 hours). The expression levels of CYP mRNA or the enzymatic activity of specific isoforms are then measured and compared to control cells. A significant increase in enzyme expression or activity indicates that the compound is a CYP inducer.
Applications in Medicinal Chemistry and Chemical Biology
Design and Synthesis of Novel Bioactive Compounds Based on the 3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid Scaffold
The this compound structure serves as a versatile starting point for the design and synthesis of new bioactive molecules. The core, a halogenated benzoic acid, is a common building block in the creation of active pharmaceutical ingredients (APIs). For instance, the related compound 3-chloro-2-fluorobenzoic acid is utilized in the synthesis of potent Aurora A kinase inhibitors, with some derivatives exhibiting half-maximal inhibitory concentrations (IC50) as low as 3.5 ± 0.29 nM. ossila.com
The synthetic utility of this scaffold is enhanced by the presence of multiple reactive sites. The carboxylic acid group allows for the formation of amides, esters, and other derivatives through standard coupling reactions. The benzyloxy group, a known pharmacophore in many bioactive compounds, offers a handle for further modification or can participate in crucial binding interactions with biological targets. nih.gov The strategic placement of chloro and fluoro substituents influences the molecule's electronic properties and metabolic stability, which are key considerations in drug design.
The synthesis of derivatives often involves coupling the benzoic acid moiety with various amines or alcohols to create a library of compounds for biological screening. For example, peptide coupling chemistry using reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) is a common method to attach the benzoic acid scaffold to other molecular fragments. ossila.com
Role as a Privileged Scaffold in Drug Discovery
In medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, often unrelated, biological targets with high affinity. unife.it These structures provide a foundation for developing a variety of drugs by modifying the functional groups attached to the core. Benzisoxazole and benzodiazepines are classic examples of such scaffolds. unife.itnih.gov
The this compound framework possesses characteristics that suggest its potential as a privileged scaffold. unife.it
Rigid Core: The substituted benzene (B151609) ring provides a rigid structure that can orient functional groups in a well-defined three-dimensional space, facilitating specific interactions with a target protein.
Versatile Functionality: The combination of a carboxylic acid, a benzyloxy ether, and halogen atoms offers multiple points for modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Favorable Binding Moieties: The benzyloxy group is a key feature in drugs like Safinamide, where it contributes to potent and selective inhibition of monoamine oxidase B (MAO-B). nih.gov The halogen atoms can form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding.
Researchers can exploit this scaffold to design libraries of compounds aimed at various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, accelerating the discovery of new lead compounds.
Development of Chemical Probes and Tools for Biological Research
Chemical probes are essential tools for studying biological systems. The unique properties of the this compound scaffold make it suitable for designing such probes. The fluorine atom is particularly useful as a ¹⁹F NMR probe. ossila.com Due to the low natural abundance and high sensitivity of the ¹⁹F nucleus, it provides a clean spectroscopic window for monitoring molecular interactions and quantifying molecules in complex biological mixtures, such as in metabolomics studies. ossila.com
For example, the related 3-chloro-2-fluorobenzoic acid can be converted into a fluorine probe molecule for the identification and quantification of amino acids. ossila.com Similarly, the this compound could be functionalized to create more sophisticated probes. The benzyloxy group could be modified to include a reactive group for covalent labeling of proteins or a fluorescent tag for imaging applications. The carboxylic acid allows for conjugation to peptides, proteins, or other biomolecules to direct the probe to specific cellular locations or targets.
Table 1: Potential Applications in Chemical Probe Development
| Feature of Scaffold | Application in Probe Design | Detection Method |
|---|---|---|
| Fluorine Atom | Reporter group for binding or environmental changes | ¹⁹F NMR Spectroscopy |
| Carboxylic Acid | Conjugation handle for biomolecule targeting | Fluorescence Microscopy, Western Blot |
Patent Landscape and Academic Innovations Related to this compound and its Analogs
The patent landscape for compounds related to this compound indicates significant interest in substituted benzoic acids as key intermediates for pharmaceuticals. For example, patents have been filed for the use of 2-fluoro-3-chlorobenzoic acid in the synthesis of aminopyrimidine derivatives for the treatment of Acquired Immune Deficiency Syndrome (AIDS). google.com This highlights the commercial and therapeutic importance of this class of compounds.
Academic research has also focused on designing novel antagonists for receptors involved in inflammation using similar scaffolds. For instance, a series of 3-amide-5-aryl benzoic acid derivatives were designed as potent P2Y₁₄ receptor antagonists, with some compounds showing IC₅₀ values in the low nanomolar range and demonstrating potential for treating acute gouty arthritis. nih.gov Another study reported on 3-sulfonamido benzoic acid derivatives as P2Y₁₄ receptor antagonists for acute lung injury. nih.gov These innovations demonstrate the adaptability of the benzoic acid core for creating targeted therapeutics.
While specific patents for this compound itself are not prominently documented in initial searches, the existing intellectual property for its analogs underscores the perceived value of this chemical space for drug discovery and development. The combination of the halogenated benzoic acid core with the benzyloxy pharmacophore represents a promising area for future innovation and patent applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold.
Benzyl Protection : Introduce the benzyloxy group via benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect hydroxyl groups .
Halogenation : Chlorination and fluorination steps may use electrophilic reagents (e.g., Cl₂ gas or N-chlorosuccinimide) or directed ortho-metalation strategies to achieve regioselectivity .
Boronic Acid Intermediates : For Suzuki-Miyaura cross-coupling, 2-Benzyloxy-4-fluorophenylboronic acid is critical for assembling the aromatic framework .
Deprotection : Hydrolyze ester groups (e.g., methyl or ethyl esters) under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield the final carboxylic acid .
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral data should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR: Benzyloxy CH₂ protons appear at δ ~4.9–5.1 ppm; aromatic protons show splitting patterns dependent on halogen positions .
- ¹⁹F NMR: Distinct singlets for fluorine substituents (δ ~-110 to -120 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (exact mass: ~294.0401 Da) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹) .
- X-ray Crystallography : Resolves positional isomerism of substituents, critical for verifying regiochemistry .
Advanced Research Questions
Q. How do pH and temperature conditions affect the stability of this compound during storage and experimental use?
- Methodological Answer :
- Hydrolytic Stability : Benzyl ether cleavage occurs under strong acids (pH <2) or bases (pH >10). Stabilize in neutral buffers (pH 6–8) for aqueous studies .
- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C. Avoid reflux in high-boiling solvents (e.g., DMF) .
- Storage Recommendations : Lyophilize and store at 4°C in anhydrous DMSO or ethanol to prevent hydrolysis .
Q. What is the role of the benzyloxy and halogen substituents in modulating the biological activity of derivatives of this compound?
- Methodological Answer :
- Benzyloxy Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability in cell-based assays .
- Chloro and Fluoro Substituents :
- Electronic Effects : Fluorine’s electronegativity increases acidity (pKa ~2.8), enhancing hydrogen bonding with target enzymes .
- Bioisosterism : Chlorine’s steric bulk improves binding affinity to hydrophobic enzyme pockets (e.g., tetracycline-inactivating enzymes) .
- SAR Studies : Ortho-substituted halogens increase antibacterial potency by ~3-fold compared to meta-substituted analogs .
Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?
- Methodological Answer :
- Standardized Profiling : Use the shake-flask method with HPLC quantification in solvents like ethanol, DMSO, and pH-adjusted buffers .
- Polymorph Screening : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility (e.g., enantiotropic transitions at ~120°C) .
- Residual Solvent Analysis : Gas chromatography (GC) detects trace DMF or THF, which can artificially inflate solubility measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
